6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one CAS 1398496-40-6 properties
6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one CAS 1398496-40-6 properties
An In-Depth Technical Guide to 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 1398496-40-6): A Key Intermediate in Modern Medicinal Chemistry
Introduction and Strategic Importance
6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one is a substituted benzoxazolone derivative that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure is strategically designed for sequential, high-yield chemical modifications, making it a powerful building block in drug discovery programs.
The benzoxazolone core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The strategic placement of three key functional groups on this scaffold—the bromine atom, the ketone-containing side chain, and the lactam nitrogen—provides a versatile platform for introducing molecular diversity:
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The Bromine Atom (C6): Serves as a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
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The 2-Oxopropyl Group (C5): The ketone functionality is a versatile electrophilic site, ideal for forming C-N bonds through reductive amination or for creating heterocyclic systems via condensation reactions.
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The Lactam Nitrogen (N3): Can be alkylated or acylated, providing another vector for modification to modulate the molecule's physicochemical properties, such as solubility and metabolic stability.
This guide provides a comprehensive overview of the known properties, synthesis, and strategic application of this compound, tailored for researchers and professionals in the field of drug development.
Physicochemical and Structural Characterization
The fundamental properties of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one are summarized below. These data are compiled from various chemical suppliers and databases and represent typical specifications for this reagent.
| Property | Value |
| CAS Number | 1398496-40-6 |
| Molecular Formula | C₁₀H₈BrNO₃ |
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | 6-bromo-5-(2-oxopropyl)-1,3-benzoxazol-2-one |
| Appearance | Typically a white to off-white or light yellow solid |
| Purity | Generally available at ≥95% or ≥97% purity |
| Solubility | Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM) |
| Storage Conditions | Recommended storage at 2-8°C to ensure long-term stability |
Synthesis and Mechanistic Considerations
The synthesis of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one is not extensively detailed in peer-reviewed journals but can be inferred from related patent literature where it is used as a key starting material. The most logical synthetic route involves the construction of the benzoxazolone core followed by the introduction of the side chains.
A plausible synthetic pathway is outlined below. The selection of reagents and conditions reflects a strategy aimed at maximizing yield and purity while ensuring regiochemical control.
Caption: Plausible synthetic workflow for 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry transformations for this class of compounds.
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Step 1: Benzoxazolone Ring Formation.
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To a solution of 2-Amino-4-bromophenol in an appropriate aprotic solvent (e.g., Tetrahydrofuran), add a carbonyl source such as triphosgene or 1,1'-Carbonyldiimidazole (CDI) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Causality: CDI is often preferred for its safety profile over phosgene derivatives. The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization (O-acylation) and elimination to form the stable 5-membered lactam ring.
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Upon completion, the product, 6-Bromobenzo[d]oxazol-2(3H)-one, is typically isolated by precipitation or extraction.
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Step 2: Friedel-Crafts Acylation.
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Suspend 6-Bromobenzo[d]oxazol-2(3H)-one and a Lewis acid catalyst (e.g., Aluminum trichloride) in a suitable solvent like Dichloromethane.
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Cool the mixture to 0°C and add acetoacetyl chloride dropwise.
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Causality: The acylation is directed to the C5 position, which is electronically activated by the ring oxygen and nitrogen atoms. The Lewis acid coordinates to the acyl chloride, generating a highly reactive acylium ion that undergoes electrophilic aromatic substitution.
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Step 3: Decarboxylation.
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The resulting 5-acetoacetyl intermediate is often not isolated but is directly subjected to acidic hydrolysis (e.g., with dilute HCl) and gentle heating.
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Causality: The β-keto acid structure of the acetoacetyl group is thermally unstable and readily undergoes decarboxylation upon heating in the presence of acid or base, yielding the desired 2-oxopropyl side chain.
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The final product is then purified using standard techniques such as recrystallization or column chromatography.
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Application as a Versatile Synthetic Intermediate
The true value of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one lies in its utility for building more complex, biologically active molecules. Its trifunctional nature allows for a divergent synthetic approach, where each reactive site can be addressed in a controlled, sequential manner. This is a cornerstone of modern library synthesis for hit-to-lead optimization in drug discovery.
A primary application involves using the compound as a scaffold to synthesize inhibitors of specific enzymes or modulators of protein-protein interactions.
Caption: Divergent synthesis strategy using the subject compound as a core scaffold.
Exemplary Workflow: Synthesis of a Hypothetical Kinase Inhibitor
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Reductive Amination of the Ketone:
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Dissolve 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one and a primary amine (R¹-NH₂) in a solvent such as 1,2-dichloroethane.
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Add a mild reducing agent like sodium triacetoxyborohydride (STAB).
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Trustworthiness: STAB is a self-validating choice as it is selective for the iminium ion formed in situ and is less prone to reducing the ketone starting material directly compared to stronger hydrides. The reaction progress is easily monitored by LC-MS until the starting material is consumed.
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Suzuki Cross-Coupling at the Bromine Position:
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To the product from the previous step, add a boronic acid or ester (R²-B(OH)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water.
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Heat the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Expertise: The choice of palladium catalyst and ligands is crucial and depends on the steric and electronic properties of the coupling partners. This step is critical for installing moieties that can target specific pockets in an enzyme's active site.
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Final Modification (Optional):
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The N-H of the benzoxazolone can be further functionalized if desired, for example, by alkylation with an alkyl halide (R³-X) and a non-nucleophilic base like cesium carbonate.
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This sequential approach allows for the rapid generation of a focused library of analogues, where each R group (R¹, R², R³) is varied to systematically probe the structure-activity relationship (SAR) of the target.
Conclusion
6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one is more than a mere chemical curiosity; it is a testament to rational molecular design in modern synthetic chemistry. Its pre-installed, orthogonally reactive functional groups provide a reliable and versatile entry point for the synthesis of complex molecules. While not an active pharmaceutical ingredient itself, its role as a key building block is critical, enabling the efficient and systematic exploration of chemical space in the quest for novel therapeutics. Researchers utilizing this intermediate can leverage its inherent chemical logic to accelerate drug discovery timelines and construct potent and selective modulators of biological function.
